molecular formula C9H11NO B3046101 1,3,5-Trimethyl-2-nitrosobenzene CAS No. 1196-12-9

1,3,5-Trimethyl-2-nitrosobenzene

Cat. No.: B3046101
CAS No.: 1196-12-9
M. Wt: 149.19 g/mol
InChI Key: FEKDDEQYKDNKJG-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-2-nitrosobenzene is an organic compound with the molecular formula C9H11NO It is a derivative of benzene, where three methyl groups and one nitroso group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trimethyl-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which introduces a nitro group into the mesitylene. The resulting 1,3,5-trimethyl-2-nitrobenzene is then reduced to this compound using reducing agents such as iron powder or tin chloride in acidic conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production times. The use of microreactors has been reported to enhance the efficiency of the nitration and reduction processes, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-2-nitrosobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride, iron powder, tin chloride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

Scientific Research Applications

1,3,5-Trimethyl-2-nitrosobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-2-nitrosobenzene involves its interaction with molecular targets through the nitroso group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

1,3,5-Trimethyl-2-nitrosobenzene can be compared with other nitroso compounds such as:

  • 1-Nitrosocyclopenta-1,3-diene
  • 2-Nitrosocyclopenta-1,3-diene
  • 5-Nitrosocyclopenta-1,3-diene

These compounds share the nitroso functional group but differ in their structural frameworks, leading to variations in their reactivity and applications. The presence of three methyl groups in this compound makes it unique, as it influences the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

1,3,5-trimethyl-2-nitrosobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKDDEQYKDNKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60333785
Record name 2,4,6-Trimethylnitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-12-9
Record name 2,4,6-Trimethylnitrosobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60333785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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